molecular formula C8H14O2 B1580639 2-Butyn-1-al diethyl acetal CAS No. 2806-97-5

2-Butyn-1-al diethyl acetal

Cat. No. B1580639
CAS RN: 2806-97-5
M. Wt: 142.2 g/mol
InChI Key: FKKVKKSEVMQYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyn-1-al diethyl acetal, also known as 1,1-Diethoxy-2-butyne, is a chemical compound with the linear formula CH3C≡CCH(OC2H5)2 . It has a molecular weight of 142.20 . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 2-Butyn-1-al diethyl acetal is represented by the linear formula CH3C≡CCH(OC2H5)2 . This indicates that the molecule consists of a butyne group (CH3C≡CCH) with two ethoxy groups (OC2H5) attached to the terminal carbon atom .


Physical And Chemical Properties Analysis

2-Butyn-1-al diethyl acetal is a colorless liquid . It has a refractive index of 1.426 (lit.) . The boiling point is 65-67 °C at 12 mmHg (lit.) , and the density is 0.9 g/mL at 25 °C (lit.) . It is not miscible in water .

Scientific Research Applications

Renewable Resource Conversion

A significant application of acetal compounds like 2-Butyn-1-al diethyl acetal is their production from renewable resources, such as bioalcohols. These compounds are considered promising candidates for applications like oxygenated diesel additives. One study demonstrated the production of 1,1 diethoxy butane, an acetal, from bioethanol and butanal, where butanal is derived from biobutanol via partial oxidation or dehydrogenation processes. This process involved catalytic reactive distillation, showing higher conversions than equilibrium ones at the same temperatures (Agirre et al., 2011).

Corrosion Inhibition

2-Butyn-1-al diethyl acetal, as an acetylenic alcohol, shows potential in inhibiting corrosion, particularly on austenitic chromium-nickel steel in sulfuric acid environments. The effectiveness of this compound in such applications relates to its adsorption on steel surfaces, with π-electrons playing a crucial role in this adsorption (Bilgiç & Şahin, 2001).

Synthesis of Natural Products

In the realm of synthetic chemistry, compounds like 2-Butyn-1-al diethyl acetal are used in the total synthesis of natural products. For instance, a derivative of this compound, obtained from diethyl l-tartrate, underwent palladium-catalyzed intramolecular acetalization. This process was crucial in the synthesis of (-)-AL-2, a diacetylenic spiroacetal enol ether natural product (Miyakoshi & Mukai, 2003).

Catalytic Reactions

The catalytic reactions involving acetylenic compounds like 2-Butyn-1-al diethyl acetal are another area of interest. For example, in the synthesis of fuel additives from glycerol, the acetalisation of glycerol with butanal over zeolites was studied. The selectivity of this reaction towards different ring acetal products was influenced by the pore structures and acidity of the zeolites used (Serafim et al., 2011).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . In case of contact, immediate medical attention is required .

properties

IUPAC Name

1,1-diethoxybut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h8H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKVKKSEVMQYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182343
Record name 2-Butyn-1-al diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyn-1-al diethyl acetal

CAS RN

2806-97-5
Record name 2-Butyn-1-al diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyn-1-al diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyn-1-al diethyl acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyn-1-al diethyl acetal
Reactant of Route 2
Reactant of Route 2
2-Butyn-1-al diethyl acetal
Reactant of Route 3
Reactant of Route 3
2-Butyn-1-al diethyl acetal
Reactant of Route 4
Reactant of Route 4
2-Butyn-1-al diethyl acetal
Reactant of Route 5
Reactant of Route 5
2-Butyn-1-al diethyl acetal
Reactant of Route 6
Reactant of Route 6
2-Butyn-1-al diethyl acetal

Citations

For This Compound
16
Citations
BD Rowsell, R McDonald, MJ Ferguson… - Organometallics, 2003 - ACS Publications
… was generated from Diazald, which was purchased from Aldrich, as was dimethyl acetylenedicarboxylate, diethyl acetylenedicarboxylate, propargyl alcohol, 2-butyn-1-al diethyl …
Number of citations: 31 pubs.acs.org
JS Lindsey - Metalloporphyrins Catalyzed Oxidations, 1994 - Springer
… Phenylpropargyl aldehyde diethyl acetal and 2-butyn-1-al diethyl acetal also failed [119]. However, trimethylsilylpropynal forms the tetra(ethynyl)porphyrin 44 in 14% yield, and other …
Number of citations: 306 link.springer.com
M Campbell - 2007 - diginole.lib.fsu.edu
The Morita-Baylis-Hillman reaction was investigated using Nicholas cations as an electrophile. The Morita-Baylis-Hillman reaction is the reaction of activated alkenes at the alpha …
Number of citations: 2 diginole.lib.fsu.edu
L Qiao, BW Murray, M Shimazaki… - Journal of the …, 1996 - ACS Publications
… The acceptor substrate for aldolase was synthesized from commercially available 2-butyn-1-al diethyl acetal (3). Hydrogenation of 3 catalyzed by nickel (P2-Ni) 27 generated in situ …
Number of citations: 158 pubs.acs.org
NS Vsdna, M Muniappan, I Kannan… - Current Medical …, 2017 - ncbi.nlm.nih.gov
Background and Purpose: Soleshine is a polyherbal preparation established in the market for the treatment of cracks and tinea pedis, which is applied externally. This preparation is …
Number of citations: 11 www.ncbi.nlm.nih.gov
Y Hirata, M Tanaka, A Yada, Y Nakao, T Hiyama - Tetrahedron, 2009 - Elsevier
… Alkynes having sterically biased substituents such as 4-methyl-2-pentyne (2c) and 2-butyn-1-al diethyl acetal (2d) showed regioselectivities opposite to arylcyanation of alkynes,3(c), 3(g…
Number of citations: 57 www.sciencedirect.com
J Parker, J Parker - 1997 - ora.ox.ac.uk
 The natural alkaloid himbacine 1, first isolated in 1955 from Galbulimina baccata Bail, has attracted attention as a potential therapetic agent for Alzheimer's disease. It is proposed that a …
Number of citations: 2 ora.ox.ac.uk
DD Dhavale, MM Matin - Arkivoc, 2005 - arkat-usa.org
… The acceptor substrate (±)-threo-azidoaldehyde 82 was synthesized from commercially available 2-butyn-1-al diethyl acetal 81 (Scheme 16). Aldolase catalyzed aldol condensation of …
Number of citations: 28 www.arkat-usa.org
Y Hirata - 2009 - repository.kulib.kyoto-u.ac.jp
Development of regio-and stereoselective construction of poly-substituted ethenes is an important issue in synthetic organic chemistry. 1 Of many synthetic methods, transition metal-…
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
Y Hirata - Org, Lett, 2008 - core.ac.uk
Development of regio-and stereoselective construction of poly-substituted ethenes is an important issue in synthetic organic chemistry. 1 Of many synthetic methods, transition metal-…
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.